3-((4-Methoxybenzyl)oxy)azetidine
Overview
Description
3-((4-Methoxybenzyl)oxy)azetidine is a chemical compound with the molecular formula C11H15NO2 and a molecular weight of 193.24 g/mol . It is a four-membered heterocyclic compound containing an azetidine ring substituted with a 4-methoxybenzyl group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity .
Preparation Methods
The synthesis of 3-((4-Methoxybenzyl)oxy)azetidine can be achieved through various synthetic routes. One common method involves the nucleophilic substitution reaction of azetidine with 4-methoxybenzyl chloride under basic conditions . Another approach is the reduction of β-lactams or the ring-opening of highly strained azabicyclobutanes . Industrial production methods may involve metal-catalyzed synthesis or intramolecular cyclization reactions to achieve high yields and purity .
Chemical Reactions Analysis
3-((4-Methoxybenzyl)oxy)azetidine undergoes several types of chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, leading to the formation of various substituted azetidines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or nickel . Major products formed from these reactions depend on the specific reagents and conditions used, but can include a wide range of functionalized azetidines and related compounds .
Scientific Research Applications
3-((4-Methoxybenzyl)oxy)azetidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-((4-Methoxybenzyl)oxy)azetidine involves its interaction with molecular targets and pathways within biological systems. The azetidine ring’s strain-driven reactivity allows it to participate in various biochemical reactions, potentially inhibiting or modulating enzyme activity . The specific molecular targets and pathways involved depend on the context of its use, such as in drug development or enzyme studies .
Comparison with Similar Compounds
3-((4-Methoxybenzyl)oxy)azetidine can be compared with other similar compounds, such as:
- 3-(3-Methoxyphenoxy)azetidine hydrochloride
- 3-(4-Methoxyphenoxy)azetidine hydrochloride
- 1-Benzhydryl-3-(4-methoxyphenoxy)azetidine
These compounds share structural similarities but differ in their substituents and specific reactivity. The unique feature of this compound is the presence of the 4-methoxybenzyl group, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
3-[(4-methoxyphenyl)methoxy]azetidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-13-10-4-2-9(3-5-10)8-14-11-6-12-7-11/h2-5,11-12H,6-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJUVUYMZTANBRB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COC2CNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50679280 | |
Record name | 3-[(4-Methoxyphenyl)methoxy]azetidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50679280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1219980-02-5 | |
Record name | 3-[(4-Methoxyphenyl)methoxy]azetidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1219980-02-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[(4-Methoxyphenyl)methoxy]azetidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50679280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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